molecular formula C9H20N2O3 B1603124 tert-butyl N-(4-aminobutoxy)carbamate CAS No. 203435-53-4

tert-butyl N-(4-aminobutoxy)carbamate

Cat. No. B1603124
M. Wt: 204.27 g/mol
InChI Key: ULZGCGDOIRDAKD-UHFFFAOYSA-N
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Description

Tert-Butyl N-(4-aminobutoxy)carbamate is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 . It is a clear, colorless to light yellow viscous liquid .


Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes tert-butyl N-(4-aminobutoxy)carbamate, can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This process produces tert-butyl carbamates in high yields at low temperatures .


Molecular Structure Analysis

The molecular structure of tert-butyl N-(4-aminobutoxy)carbamate can be represented by the SMILES string C(OC(C)(C)C)(=O)NCCCCN . The InChI representation is InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) .


Chemical Reactions Analysis

Carbamate synthesis, including that of tert-butyl N-(4-aminobutoxy)carbamate, involves amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Physical And Chemical Properties Analysis

Tert-Butyl N-(4-aminobutoxy)carbamate has a predicted boiling point of 292.9±23.0 °C . Its density is 0.984 g/mL at 20 °C , and it has a refractive index of n20/D 1.460 . The flash point is 109 °C . It is soluble in chloroform, DMSO, and methanol . The compound is stored in a dark place, sealed in dry, at room temperature .

Safety And Hazards

Tert-Butyl N-(4-aminobutoxy)carbamate is classified as a dangerous substance. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapours, and avoiding contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

tert-butyl N-(4-aminobutoxy)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-13-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZGCGDOIRDAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630922
Record name tert-Butyl (4-aminobutoxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-aminobutoxycarbamate

CAS RN

203435-53-4
Record name tert-Butyl (4-aminobutoxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine hydrate (1.0 ml, 20 mmol) was added to a solution of 2-(4-(tert-butoxycarbonylaminoxy)butyl)isoindole-1,3-dione (2.08 g, 6.22 mmol) in ethanol (8.0 ml). The reaction mixture was stirred at 80° C. for 65 h. The solvent was removed in vacuo. The residue was dissolved in toluene (10 ml) and the solvent was removed in vacuo. The residue was suspended in 1 N hydrochloric acid (10 ml). The precipitation was removed by filtration and was washed with water (2 ml). The filtrate and the wash-liquids were combined and made basic with potassium carbonate. The solution was extracted with dichloromethane (4×20 ml). The organic layer was dried over magnesium sulphate. The solvent was removed in vacuo to give 0.39 g of N-(4-aminobutoxy)carbamic acid tert-butyl ester. Potassium carbonate (3 g) was added to the aqueous phase, which was extracted with dichloromethane (3×20 ml). These combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo to give another 0.39 g of N-(4-aminobutoxy)carbamic acid tert-butyl ester.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-(4-(tert-butoxycarbonylaminoxy)butyl)isoindole-1,3-dione
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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